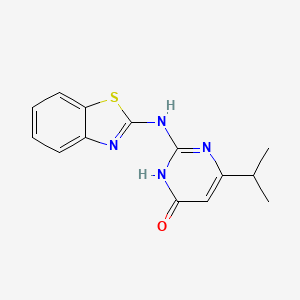
PI3K/mTOR Inhibitor-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K/mTOR Inhibitor-11 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are crucial components of the PI3K/AKT/mTOR signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. Dysregulation of this pathway is often associated with cancer and other diseases, making this compound a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-11 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. For instance, one method involves the hydrolysis of a quinoline derivative followed by coupling with an amine to form the final product . Reaction conditions often include the use of organic solvents, bases like sodium hydroxide, and coupling agents such as ethyl chloroformate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: PI3K/mTOR Inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
PI3K/mTOR Inhibitor-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
PI3K/mTOR Inhibitor-11 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The compound specifically targets the catalytic subunits of PI3K and mTOR, preventing their phosphorylation and subsequent activation of downstream effectors .
Comparaison Avec Des Composés Similaires
PI3K/mTOR Inhibitor-11 is unique in its dual inhibition of both PI3K and mTOR, which sets it apart from other inhibitors that target only one of these enzymes. Similar compounds include:
KTC1101: A novel pan-PI3K inhibitor that also targets the tumor microenvironment.
PF-04691502: An ATP-competitive PI3K/mTOR dual inhibitor with potent anticancer activity.
GDC-0077: A PI3Kα isoform-specific inhibitor currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications .
Propriétés
Formule moléculaire |
C27H21N7 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-methyl-2-[5-[2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C27H21N7/c1-16-33-23-14-30-22-6-4-17(19-10-18-8-9-29-26(18)32-12-19)11-21(22)25(23)34(16)20-5-7-24(31-13-20)27(2,3)15-28/h4-14H,1-3H3,(H,29,32) |
Clé InChI |
JDUUUKXVZOZLSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CN=C(C=C4)C(C)(C)C#N)C5=CN=C6C(=C5)C=CN6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)


![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)


![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)
![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
